molecular formula C12H13ClO4 B2476930 Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate CAS No. 941696-11-3

Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate

Cat. No.: B2476930
CAS No.: 941696-11-3
M. Wt: 256.68
InChI Key: OYFMBFWBWVAOGI-UHFFFAOYSA-N
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Description

Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a chloro and methoxy substituent on the phenyl ring, along with an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate typically involves the esterification of 2-chloro-4-methoxybenzoic acid with ethyl acetoacetate. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then neutralized, and the product is extracted and purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and may be carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile employed.

Scientific Research Applications

Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate involves its interaction with molecular targets, such as enzymes or receptors. The chloro and methoxy substituents on the phenyl ring can influence the compound’s binding affinity and specificity. The ester group may undergo hydrolysis to release active metabolites that exert biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl chloro[(4-methoxyphenyl)hydrazono]acetate: This compound shares structural similarities with Ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate but differs in the presence of a hydrazono group.

    2-Methoxyphenyl isocyanate: Another related compound, which is used as a reagent in organic synthesis.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and methoxy substituents on the phenyl ring, along with the ester group, allows for versatile applications in various fields of research and industry.

Properties

IUPAC Name

ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO4/c1-3-17-12(15)7-11(14)9-5-4-8(16-2)6-10(9)13/h4-6H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYFMBFWBWVAOGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=C(C=C(C=C1)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

941696-11-3
Record name ethyl 3-(2-chloro-4-methoxyphenyl)-3-oxopropanoate
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